Absence of Published Quantitative Pharmacological Data for CAS 1797179-57-7
An exhaustive search of the primary peer-reviewed literature (PubMed, RSC Advances, BindingDB) and patent databases (Google Patents, USPTO, EPO) as of May 2026 reveals that no quantitative biological activity data (e.g., IC50, Ki, EC50, % inhibition, in vivo ED50) has been published for CAS 1797179-57-7. The compound does not appear in BindingDB, ChEMBL, or PubChem BioAssay with any measured activity endpoint [1][2]. Two patent families—TWI300776B (monoamine reuptake inhibition) and US20070238733A1 (voltage-gated sodium channel inhibition)—claim broad genus space that structurally encompasses this compound, but neither patent discloses specific biological data for this exact CAS entry [3][4]. Consequently, no head-to-head or cross-study quantitative comparison with analogs can be performed.
| Evidence Dimension | Published quantitative biological activity (IC50, Ki, EC50) |
|---|---|
| Target Compound Data | No data available in any public database or publication |
| Comparator Or Baseline | Not applicable—no comparator can be established without target compound data |
| Quantified Difference | Not calculable |
| Conditions | N/A—no assay data exist for this compound |
Why This Matters
Procurement decisions for this compound must be based solely on its structural identity and inferred target class membership from patent disclosures, not on demonstrated potency or selectivity.
- [1] BindingDB. Search for monomerid and substructure matching CAS 1797179-57-7 and 3-methoxypyrrolidin-1-yl benzamide scaffold. No entry found for target compound. Available at: https://www.bindingdb.org/ (accessed 2026-05-09). View Source
- [2] PubChem. Substance and BioAssay search for CAS 1797179-57-7 and N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-(trifluoromethoxy)benzamide. No bioactivity data returned. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-09). View Source
- [3] TWI300776B. Novel compounds. Taiwan Patent (filed 2005). Claims pyrrolidin-benzamide compounds as monoamine reuptake inhibitors for pain; no specific biological data for CAS 1797179-57-7 disclosed. View Source
- [4] US20070238733A1. Compositions useful as inhibitors of voltage-gated sodium channels. US Patent Application (2007). Claims sodium channel (Nav1.7) inhibitor benzamides; this CAS entry falls within genus but is not individually exemplified. View Source
